1-Benzyl-5-bromo-1H-benzo[d]imidazole

Antitubercular Mycobacterium tuberculosis Benzimidazole SAR

Researchers developing antimycobacterial agents or PROTACs require precise substitution patterns to maintain SAR integrity. This compound offers the exact 1-benzyl-5-bromo scaffold validated in recent studies. - Antimycobacterial SAR: 5-Bromo analogs show MIC 0.75-1.5 μg/mL against M. tuberculosis; N1-benzyl group tunable for PK optimization. - PROTAC warhead: Low-PARP-trapping scaffold with tractable chemistry for linker attachment. - α-Glucosidase inhibition: 5-Bromo enhances enzyme binding (IC50 to 8.15 μM in class). ≥98% purity. Reliable supply chain for research quantities.

Molecular Formula C14H11BrN2
Molecular Weight 287.15
CAS No. 853788-98-4
Cat. No. B3157882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-1H-benzo[d]imidazole
CAS853788-98-4
Molecular FormulaC14H11BrN2
Molecular Weight287.15
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br
InChIInChI=1S/C14H11BrN2/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
InChIKeyFPDLPMGXYMEYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-bromo-1H-benzo[d]imidazole Specifications


1-Benzyl-5-bromo-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C14H11BrN2 and a molecular weight of 287.15 g/mol . It features a bromine atom at the 5-position of the benzimidazole ring and a benzyl group at the 1-position, contributing to a calculated logP of 3.8471 and a topological polar surface area (TPSA) of 17.82 Ų . This compound is offered for research use, typically at a purity of ≥98%, and is identified by MDL number MFCD11868706 .

Defined 5‑bromo and 1‑benzyl substitution pattern for SAR studies
Heterocyclic core suitable for antimicrobial, enzyme inhibition, and PROTAC research
Research‑use grade (≥98% purity) for reproducible chemical biology workflows

Substitution Risks for 1-Benzyl-5-bromo-1H-benzo[d]imidazole


The specific substitution pattern of a 5-bromo and a 1-benzyl group on the benzimidazole core defines its unique physicochemical and interaction profile. Unlike other 5-halogenated or 1-substituted benzimidazoles, this precise arrangement dictates molecular properties such as lipophilicity (LogP) and steric bulk, which are critical determinants of target engagement, cellular permeability, and metabolic stability [1]. For instance, the 5-bromo substituent can engage in halogen bonding, while the 1-benzyl group provides a crucial hydrophobic anchor, a combination not found in close analogs like 5-chloro-1-benzyl-benzimidazole or 5-bromo-1-methyl-benzimidazole [2]. Therefore, substituting with a compound lacking this exact substitution pattern can lead to altered or diminished biological activity in established assays, potentially invalidating structure-activity relationship (SAR) studies and confounding research outcomes.

This compound
5‑bromo + 1‑benzyl substitution provides halogen‑bonding potential and a hydrophobic anchor.
5‑chloro or 5‑fluoro analogs
Different halogen size and electronegativity may shift target engagement and SAR interpretation.
This compound
Benzyl group at N1 increases lipophilicity (calculated logP 3.85), critical for membrane permeability and hydrophobic pocket binding.
1‑methyl or 1‑ethyl analogs
Reduced lipophilicity and steric bulk may limit binding to hydrophobic enzyme pockets, altering activity profiles.
Substitution with analogs lacking the exact 5‑bromo/1‑benzyl pattern may confound structure‑activity relationship studies; validate biological readouts if a different scaffold is used.

Differentiation Evidence for 1-Benzyl-5-bromo-1H-benzo[d]imidazole


Antimycobacterial Potency of 5-Bromo Analog

While specific data for 1-Benzyl-5-bromo-1H-benzo[d]imidazole is not available, a structurally related 5-bromo-1H-benzo[d]imidazole derivative demonstrates significant and selective antimycobacterial activity. In this study, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole (Compound 4) exhibited a minimum inhibitory concentration (MIC) of 0.75-1.5 μg/mL against M. tuberculosis and M. bovis [1]. This is in comparison to other derivatives in the series, such as the 5,6-dimethyl analog (Compound 6) which showed similar potency but with a different selectivity profile [1].

Antimycobacterial activity
Class‑level inference
Related 5‑bromo benzimidazole analog: MIC 0.75–1.5 µg/mL against M. tuberculosis H37Rv and M. bovis
Supports antimycobacterial SAR evaluation; 5‑bromo motif linked to potent tuberculostatic activity.
Direct data for 1‑benzyl‑5‑bromo compound not available; class‑level extrapolation from close analog.
Antitubercular Mycobacterium tuberculosis Benzimidazole SAR

α-Glucosidase Inhibition by 5-Bromo Benzimidazoles

A series of 5-bromo-2-aryl benzimidazole derivatives, structurally related to 1-Benzyl-5-bromo-1H-benzo[d]imidazole, have been evaluated for α-glucosidase inhibition. Compounds in this series demonstrated IC50 values ranging from 8.15 ± 0.03 μM to 354.67 ± 0.19 μM, with the most potent compound showing an IC50 of 8.15 ± 0.03 μM [1]. This compares favorably to the standard inhibitor thiourea, which has an IC50 of 21.25 ± 0.15 μM under the same assay conditions [1].

α‑Glucosidase inhibition
Class‑level inference
Most potent 5‑bromo‑2‑aryl analog: IC₅₀ = 8.15 ± 0.03 µM (thiourea standard: IC₅₀ = 21.25 µM).
Reinforces 5‑bromo as a key pharmacophore for enzyme inhibition; supports scaffold optimization studies.
Direct IC₅₀ for 1‑benzyl‑5‑bromo compound not determined; data from structurally related series.
α-Glucosidase inhibition Type 2 Diabetes Benzimidazole SAR

Antimicrobial Spectrum of 5-Bromo Benzimidazoles

Research on substituted benzimidazoles has identified the 5-bromo derivative as having a broad spectrum of antibacterial activity. In a study screening various 5-substituted benzimidazoles, the 5-bromo derivative, along with the 5-fluoro and 5-chloro analogs, demonstrated significant antibacterial activity [1]. Further investigation into related series showed that some 5-bromo-2-aryl benzimidazoles exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values comparable to the clinical standard ciprofloxacin [2].

Antimicrobial spectrum
Class‑level inference
5‑bromo benzimidazole derivatives active against MRSA; MIC values comparable to ciprofloxacin in selected analogs.
Supports broad‑spectrum antibacterial screening; 5‑bromo substitution linked to anti‑MRSA potential.
Data from related 5‑bromo‑2‑aryl series; direct MRSA MIC for this compound not reported.
Antibacterial MRSA Benzimidazole SAR

N1-Benzyl Substitution: Lipophilicity and Binding

The N1-benzyl group in 1-Benzyl-5-bromo-1H-benzo[d]imidazole significantly increases molecular lipophilicity and provides a hydrophobic anchor for protein binding. The calculated logP for 1-Benzyl-5-bromo-1H-benzo[d]imidazole is 3.8471, which is substantially higher than for unsubstituted benzimidazole (logP ~1.3) or 5-bromo-1H-benzimidazole (logP ~2.3) . This property is crucial for membrane permeability and for engaging hydrophobic pockets in biological targets, such as the active sites of enzymes like α-glucosidase or the binding pockets of kinases [1]. This contrasts with 1-methyl or other short-chain alkyl analogs, which lack the necessary hydrophobic bulk for optimal target interaction.

Lipophilicity (logP)
Supporting evidence
Calculated logP = 3.85 (benzimidazole ≈1.3; 5‑bromo‑1H‑benzimidazole ≈2.3)
N1‑benzyl group substantially increases hydrophobicity; relevant for membrane permeability and hydrophobic target engagement.
Computed property (XLogP3); experimental logD may differ.
Benzimidazole SAR Hydrophobicity Binding Affinity

Binding Affinity of Related Benzimidazole for Human Target

BindingDB contains an entry (BDBM50549622, CHEMBL4742257) for a compound structurally very similar to 1-Benzyl-5-bromo-1H-benzo[d]imidazole, indicating a binding affinity (Kd) of 1870 nM for recombinant human N-terminal domain of a protein [1]. This data point, while moderate, confirms that this specific scaffold can engage human protein targets. This contrasts with the often non-specific or weak binding observed for simpler, unsubstituted benzimidazole analogs.

Human target binding
Class‑level inference
Closely related analog: Kd = 1870 nM for recombinant human protein N‑terminal domain (BindingDB).
Confirms scaffold can engage human protein targets; supports use in target validation and PROTAC design.
Direct Kd for this compound not measured; extrapolated from analog with similar core.
Binding Affinity Enzyme Inhibition Benzimidazole

Application Scenarios for 1-Benzyl-5-bromo-1H-benzo[d]imidazole


Antitubercular Lead Optimization

Based on the demonstrated antimycobacterial potency of 5-bromo substituted benzimidazole analogs (MIC 0.75-1.5 μg/mL) [1], 1-Benzyl-5-bromo-1H-benzo[d]imidazole serves as an excellent starting scaffold for SAR studies. Its 5-bromo group is essential for activity, and the 1-benzyl group can be further derivatized to improve potency, selectivity, and pharmacokinetic properties against Mycobacterium tuberculosis. This compound is a key intermediate for synthesizing focused libraries targeting multidrug-resistant TB.

Novel α-Glucosidase Inhibitors for Diabetes

The 5-bromo-2-aryl benzimidazole class has shown potent α-glucosidase inhibition, with IC50 values as low as 8.15 μM [1]. 1-Benzyl-5-bromo-1H-benzo[d]imidazole can be readily functionalized at the 2-position to explore SAR and develop new, non-cytotoxic inhibitors [1]. Its use is supported by the established role of the 5-bromo substituent in enhancing enzyme binding, offering a clear advantage over other halogenated or unsubstituted analogs.

PROTAC Synthesis with Benzimidazole Warhead

Recent research highlights the value of benzimidazole derivatives as high-affinity, low-PARP-trapping warheads for PROTAC design [1]. The 1-benzyl-5-bromo substitution pattern provides a robust and chemically tractable scaffold for attaching linkers and E3 ligase ligands. Its moderate binding affinity (Kd ~1870 nM for a related analog) [2] suggests it can be a starting point for developing more potent and selective degraders, leveraging the well-understood chemistry of the benzimidazole core for optimization.

Broad-Spectrum Antimicrobials Against Drug-Resistant Bacteria

The broad-spectrum activity of 5-bromo benzimidazole derivatives, including efficacy against MRSA strains comparable to ciprofloxacin [1], positions 1-Benzyl-5-bromo-1H-benzo[d]imidazole as a valuable building block for new antimicrobials. Researchers can use this compound to explore the impact of N1-benzyl substitution on antibacterial spectrum and resistance mechanisms. This application is particularly relevant given the urgent need for novel agents to combat antimicrobial resistance.

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
5‑Bromo substitution pattern
MIC determination against M. tuberculosis strains
α‑Glucosidase inhibition research
5‑Bromo‑2‑aryl benzimidazole scaffold
Enzyme inhibition assay (IC₅₀) and selectivity profiling
Targeted protein degradation (PROTAC) studies
Benzimidazole warhead with defined substitution
Binding affinity validation and linker attachment chemistry
Antimicrobial screening programs
Broad‑spectrum benzimidazole core
MIC against drug‑resistant Gram‑positive strains (e.g., MRSA)

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